Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- is a complex organic compound known for its unique structure and properties. It is characterized by the presence of a phenol group, an imine group, and an aminophenyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the Schiff base reaction, where an aldehyde reacts with an amine to form an imine. For example, the reaction between 4-aminobenzylamine and 4-formylphenol under mild conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, secondary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a biochemical probe .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4-[[[4-[(4-methoxyphenyl)methyl]phenyl]imino]methyl]-
- Phenol, 4-[[[4-[(4-chlorophenyl)methyl]phenyl]imino]methyl]-
- Phenol, 4-[[[4-[(4-fluorophenyl)methyl]phenyl]imino]methyl]-
Uniqueness
Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
73384-90-4 |
---|---|
Molekularformel |
C20H18N2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-[[4-[(4-aminophenyl)methyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H18N2O/c21-18-7-1-15(2-8-18)13-16-3-9-19(10-4-16)22-14-17-5-11-20(23)12-6-17/h1-12,14,23H,13,21H2 |
InChI-Schlüssel |
QKCZZGDBRCQANB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.